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molecular formula C10H12N2 B112761 2-Amino-5-isopropylbenzonitrile CAS No. 549488-76-8

2-Amino-5-isopropylbenzonitrile

Cat. No. B112761
M. Wt: 160.22 g/mol
InChI Key: IJUCGGBOPBJYSG-UHFFFAOYSA-N
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Patent
US07384934B2

Procedure details

Combine 2-bromo-4-isopropyl aniline (7.5 g, 35 mmol) and copper (I) cyanide (3.76 g, 42 mmol) in NMP (30.0 mL) and heat at 200° C. for 2 hours. Cool to ambient temperature and dilute with water (300 mL). Extract with ethyl acetate to give 4.58 g of the crude product. Silica gel chromatography, eluting with methylene chloride, gives 3.20 g of the title compound as a red oil: mass spectrum (ion spray): m/z=161 (M+1); 1H NMR (300 MHz, DMSO-d6): δ 7.21 (m, 2H), 6.73 (d, 1H), 5.79 (s, 2H), 2.73 (quintet, 1H), 1.12 (d, 6H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
3.76 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[C:7]([CH:9]([CH3:11])[CH3:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cu][C:13]#[N:14]>CN1C(=O)CCC1.O>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([CH:9]([CH3:11])[CH3:10])=[CH:8][C:2]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)C(C)C
Name
copper (I) cyanide
Quantity
3.76 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
30 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extract with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give 4.58 g of the crude product
WASH
Type
WASH
Details
Silica gel chromatography, eluting with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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